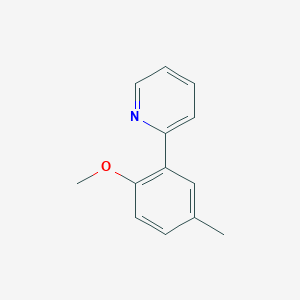

2-(2-Methoxy-5-methylphenyl)pyridine

CAS No.:

Cat. No.: VC13540674

Molecular Formula: C13H13NO

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H13NO |

|---|---|

| Molecular Weight | 199.25 g/mol |

| IUPAC Name | 2-(2-methoxy-5-methylphenyl)pyridine |

| Standard InChI | InChI=1S/C13H13NO/c1-10-6-7-13(15-2)11(9-10)12-5-3-4-8-14-12/h3-9H,1-2H3 |

| Standard InChI Key | JCNNCDQISTVTHZ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)OC)C2=CC=CC=N2 |

| Canonical SMILES | CC1=CC(=C(C=C1)OC)C2=CC=CC=N2 |

Introduction

Structural and Nomenclatural Characteristics

IUPAC Nomenclature and Molecular Architecture

The systematic IUPAC name for this compound is 2-(2-methoxy-5-methylphenyl)pyridine, reflecting the substitution pattern on both the pyridine and benzene rings. The pyridine ring serves as the parent structure, with a phenyl group attached at its 2-position. This phenyl group is further substituted with a methoxy group at the 2-position and a methyl group at the 5-position relative to the pyridine attachment point .

The molecular structure can be represented by the SMILES notation COC1=C(C=CC(=C1)C)C2=CC=CC=N2, which encodes the connectivity of atoms and functional groups . The InChIKey XZPYDOPNLRFQOX-UHFFFAOYSA-N provides a unique identifier for computational and database searches .

Comparative Structural Analysis

Structurally similar compounds, such as 2-methoxy-5-(2-methylphenyl)pyridine (PubChem CID 4674267), share the same molecular formula but differ in substituent placement . In the latter, the pyridine ring bears a methoxy group at position 2 and a 2-methylphenyl group at position 5, highlighting the importance of regiochemistry in determining physicochemical properties (Table 1).

Table 1: Structural Comparison of Pyridine Derivatives

| Compound | Molecular Formula | Substituent Positions | SMILES Notation |

|---|---|---|---|

| 2-(2-Methoxy-5-methylphenyl)pyridine | C₁₃H₁₃NO | Pyridine-2-phenyl-2-OCH₃-5-CH₃ | COC1=C(C=CC(=C1)C)C2=CC=CC=N2 |

| 2-Methoxy-5-(2-methylphenyl)pyridine | C₁₃H₁₃NO | Pyridine-2-OCH₃-5-(2-CH₃C₆H₄) | CC1=CC=CC=C1C2=CN=C(C=C2)OC |

Synthesis and Preparation Strategies

General Synthetic Approaches

While no direct synthesis of 2-(2-methoxy-5-methylphenyl)pyridine is documented, analogous methods for pyridine derivatives provide viable routes. A patent detailing the synthesis of 2-methoxy-5-aminopyridine (CN105523995A) offers insights into nitration, methoxylation, and reduction steps . Adapting these methods could involve:

-

Nitration: Introducing a nitro group to a precursor pyridine or benzene ring.

-

Methoxylation: Replacing halogen or hydroxyl groups with methoxy via nucleophilic substitution.

-

Reduction: Converting nitro groups to amines using catalytic hydrogenation (e.g., 10% Pd/C) .

Proposed Synthetic Pathway

A hypothetical route to 2-(2-methoxy-5-methylphenyl)pyridine might proceed as follows:

-

Friedel-Crafts Acylation: Attach a methyl group to benzene via electrophilic substitution.

-

Nitration and Reduction: Introduce and reduce nitro groups to position substituents.

-

Suzuki Coupling: Cross-coupling a boronic acid derivative of the substituted benzene with 2-chloropyridine.

-

Methoxylation: Replace a halogen atom with methoxy using sodium methoxide .

Key Reaction Conditions:

Physicochemical Properties

Molecular Weight and Solubility

With a molecular weight of 199.25 g/mol , the compound is expected to exhibit moderate solubility in polar organic solvents (e.g., methanol, dichloromethane) due to its aromatic rings and methoxy group. The methyl substituent may enhance lipophilicity, influencing its partition coefficient (logP).

Spectroscopic Characteristics

Predicted Spectral Data:

-

IR Spectroscopy: Stretching vibrations for C=N (pyridine) at ~1600 cm⁻¹, C-O (methoxy) at ~1250 cm⁻¹.

-

NMR Spectroscopy:

Chemical Reactivity and Functionalization

Electrophilic Substitution

The pyridine ring’s electron-deficient nature directs electrophilic attacks to the 3- and 5-positions. The methoxy group on the benzene ring activates it toward electrophilic substitution, favoring para and ortho positions relative to the -OCH₃ group.

Functional Group Transformations

-

Methoxy Group: Resistant to hydrolysis under mild conditions but cleavable with HBr/AcOH.

-

Methyl Group: Susceptible to oxidation (e.g., KMnO₄) to carboxylic acid under acidic conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume